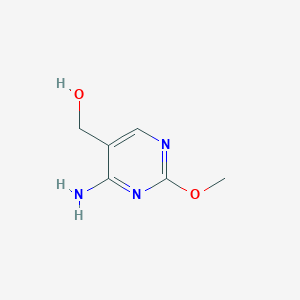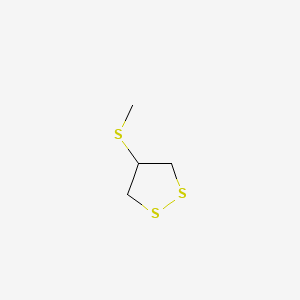
4-Methylthio-1,2-dithiolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylthio-1,2-dithiolane is a natural product found in Chara globularis with data available.
科学的研究の応用
Photosynthesis Inhibition
4-Methylthio-1,2-dithiolane has been identified as a photosynthesis inhibitor in certain algae species. A study by Block and Eswarakrishnan (1986) on the synthesis of this compound from Chara globularis showed its potential in disrupting photosynthesis processes. Additionally, Wium-Andersen et al. (1982) discovered its allelopathic effects on phytoplankton, indicating its role in influencing aquatic ecosystems (Block & Eswarakrishnan, 1986) (Wium-Andersen et al., 1982).
Material Science Applications
The compound's utility extends to material science, particularly in the formation of dynamic, covalent networks. Zhang and Waymouth (2017) explored its use in creating responsive hydrogels through ring-opening polymerization, demonstrating the versatility of 1,2-dithiolane derivatives in engineering materials (Zhang & Waymouth, 2017).
Insecticidal Properties
Research by Jacobsen and Pedersen (1983) indicates that 4-Methylthio-1,2-dithiolane and its derivatives possess insecticidal properties. These findings suggest potential applications in pest control and agricultural practices (Jacobsen & Pedersen, 1983).
Flavor and Fragrance Industry
The compound's derivatives have also found application in the flavor and fragrance industry. Wang Ting-ting (2010) synthesized 1,3-dithiolanes with sweet, grease, and meat-like aromas, highlighting the diverse industrial applications of these compounds (Wang Ting-ting, 2010).
Chemical and Photochemical Properties
1,2-Dithiolane's chemical and photochemical properties have been extensively studied, as seen in Barltrop, Hayes, and Calvin's (1954) examination of its derivatives. Their work emphasizes the significance of 1,2-dithiolane in understanding primary quantum conversion in photosynthesis (Barltrop et al., 1954).
Medicinal Chemistry
In the field of medicinal chemistry, Morera et al. (2002) explored the incorporation of 1,2-dithiolane derivatives in peptides. Their research contributes to understanding the biological functions and chemical reactivity of these compounds (Morera et al., 2002).
Redox Chemistry
Felber et al. (2020) investigated the reduction behavior of 1,2-dithiolanes, providing insights into their interactions with redox-active proteins and thiol reductants. This research has implications for the design of chemical biology probes (Felber et al., 2020).
Polymer Science
The compound's role in polymer science is highlighted in Tanimoto et al.'s (1978) study on the introduction of 1,3-dithiolan-2-yl groups into active methylene compounds. Their findings contribute to the development of new polymers and materials (Tanimoto et al., 1978).
Biological Activity
Mitsudera et al. (1990) synthesized a series of 4-alkylthio-1,2-dithiolanes, examining their biological activities against various insect species. Such research aids in understanding the bioactive potential of dithiolane derivatives (Mitsudera et al., 1990).
Conformational Analysis
Keskinen, Nikkilä, and Pihlaja (1973) conducted a conformational analysis of 1,3-dithiolans, providing insights into the flexibility and potential energy conformations of these compounds. Such analyses are crucial for understanding their chemical behavior (Keskinen, Nikkilä, & Pihlaja, 1973).
特性
CAS番号 |
75679-69-5 |
|---|---|
製品名 |
4-Methylthio-1,2-dithiolane |
分子式 |
C4H8S3 |
分子量 |
152.3 g/mol |
IUPAC名 |
4-methylsulfanyldithiolane |
InChI |
InChI=1S/C4H8S3/c1-5-4-2-6-7-3-4/h4H,2-3H2,1H3 |
InChIキー |
JRRLOZZRIAGLOB-UHFFFAOYSA-N |
SMILES |
CSC1CSSC1 |
正規SMILES |
CSC1CSSC1 |
その他のCAS番号 |
75679-69-5 |
同義語 |
4-methylthio-1,2-dithiolane charatoxin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenyl]ethanone](/img/structure/B1211688.png)
![N-methyl-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]propanamide](/img/structure/B1211690.png)
![2-[[2-[(2-Methoxy-2-oxoethyl)thio]-4-oxo-3-quinazolinyl]oxy]acetic acid methyl ester](/img/structure/B1211692.png)
![1-Phenyl-3-[2-(phenylcarbamoylamino)phenyl]urea](/img/structure/B1211694.png)
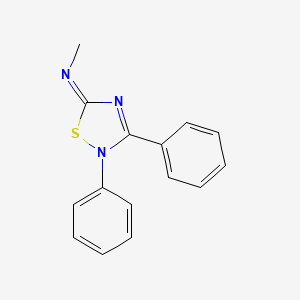
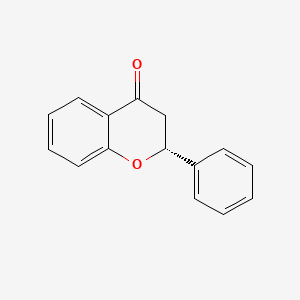
![5-Methoxy-7-methyl-7H-pyrido[4,3-c]carbazole](/img/structure/B1211698.png)
![1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-[3-(triazol-1-yl)pyrrolidin-1-yl]quinoline-3-carboxylic acid](/img/structure/B1211699.png)
![(9Z)-7-chloro-9-[3-(dimethylamino)propylidene]thioxanthen-2-ol](/img/structure/B1211703.png)
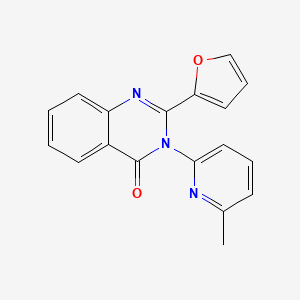
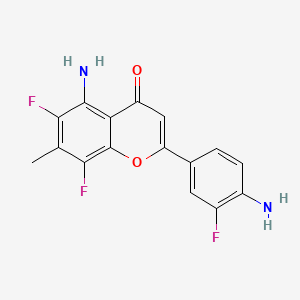
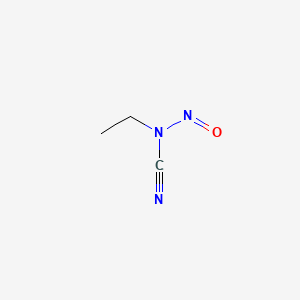
![3-(Acetyloxymethyl)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1211708.png)
